2-(4-methylphenoxy)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one
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Overview
Description
2-(4-methylphenoxy)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one is an organic compound featuring a complex molecular structure that includes phenoxy, piperazine, and triazolo-pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(4-methylphenoxy)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one typically involves multi-step organic synthesis:
Synthesis of Starting Materials: The triazolo[4,5-d]pyrimidine core can be synthesized through a cyclization reaction involving hydrazine and appropriate pyrimidine derivatives.
Formation of the Piperazine Moiety: Piperazine is then introduced via nucleophilic substitution.
Attachment of the Ethanone Group: This step often involves acylation reactions using ethanoyl chloride.
Phenoxy Group Introduction: The final step may include etherification to introduce the 4-methylphenoxy group.
Industrial Production Methods: On an industrial scale, these processes would be optimized for higher yield and efficiency, often involving automated synthesis pathways, controlled reaction environments, and continuous flow techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Under certain conditions, this compound may undergo oxidation, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions could transform ketone groups into alcohols.
Substitution: The presence of the phenoxy and piperazine groups allows for various substitution reactions, potentially introducing new functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products: Products of these reactions can vary widely depending on the specific conditions, but could include hydroxylated derivatives, substituted piperazines, or oxidized phenoxy groups.
Scientific Research Applications
Chemistry: The compound is useful as an intermediate in the synthesis of more complex molecules. Biology: Medicine: Could be explored for its therapeutic potential as an antiviral, antimicrobial, or anticancer agent. Industry: Utilized in the production of specialty chemicals and as a building block in complex organic synthesis.
Mechanism of Action
Molecular Targets and Pathways:
Receptor Binding: The compound may act on G-protein coupled receptors (GPCRs) or enzyme targets, modulating their activity.
Pathways: In biological systems, it could influence signaling pathways involved in cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
4-(2-Phenylethyl)piperazine: Shares the piperazine core.
1-(4-Methylphenoxy)-3-phenylpropane: Similar phenoxy group.
7-Amino-1,2,3-triazolo[4,5-d]pyrimidine: Analogous triazolo-pyrimidine structure.
Uniqueness: What sets 2-(4-methylphenoxy)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one apart is its multi-functional groups that provide versatile chemical reactivity and potential for diverse biological activities.
Properties
IUPAC Name |
2-(4-methylphenoxy)-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-17-7-9-19(10-8-17)32-15-20(31)28-11-13-29(14-12-28)22-21-23(25-16-24-22)30(27-26-21)18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZIULLETUPLSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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